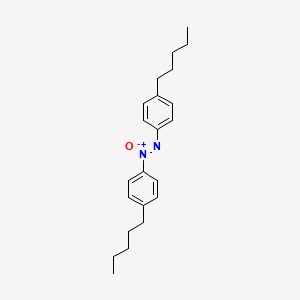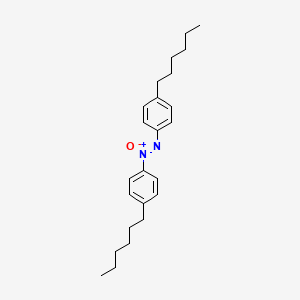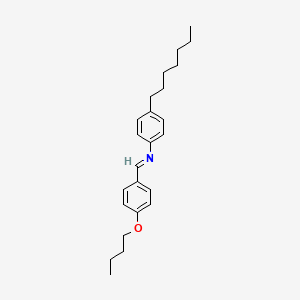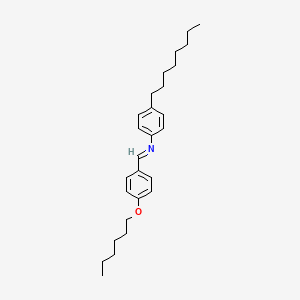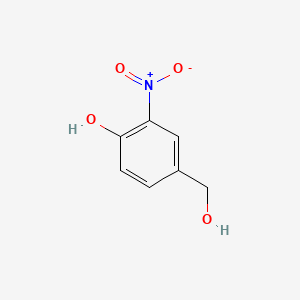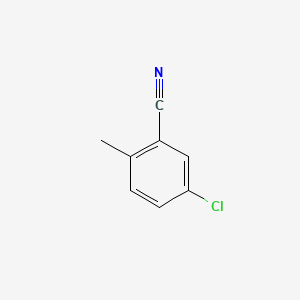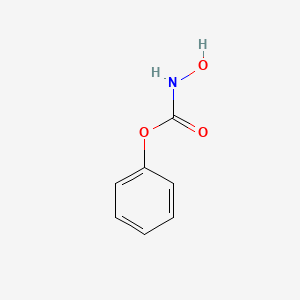
phenyl N-hydroxycarbamate
Übersicht
Beschreibung
Phenyl N-hydroxycarbamate is a synthetic derivative of carbamic acid, characterized by the presence of a phenyl group attached to the nitrogen atom and a hydroxyl group attached to the carbonyl carbon.
Wirkmechanismus
Mode of Action
The mode of action of phenyl N-hydroxycarbamate involves a series of chemical reactions. The degradation reactions of substituted phenyl N-hydroxycarbamates have been studied under pseudo-first-order reaction conditions . The degradation reaction of phenyl N-hydroxycarbamates follows an E1cB mechanism, giving the corresponding phenol/phenolate and HO–N C O . The latter species undergoes further decomposition to give carbonate, nitrogen, and other products .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the degradation reactions of this compound have been studied in aqueous buffers and sodium hydroxide solutions at 20 °C and 60 °C .
Biochemische Analyse
Biochemical Properties
Phenyl N-hydroxycarbamate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as mixed-function oxidases, which are involved in the metabolism of various substrates. The compound’s interaction with these enzymes can lead to the inhibition of their activity, affecting the overall metabolic processes within the cell .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce oxidative stress in cells, leading to changes in gene expression and alterations in cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site of the enzyme, preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity and subsequent changes in cellular processes. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can also result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while at higher doses, it can induce toxic or adverse effects . Studies have shown that high doses of this compound can lead to oxidative stress, cellular damage, and changes in metabolic pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as mixed-function oxidases, which play a role in the metabolism of the compound . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic processes within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within the cell . These interactions can influence the compound’s effectiveness and its impact on cellular processes.
Subcellular Localization
This compound can localize to specific subcellular compartments, affecting its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl N-hydroxycarbamate can be synthesized through the reaction of phenyl chloroformate with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an ether solvent at low temperatures (5-10°C) to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to optimize yield and minimize impurities. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl isocyanate and other by-products.
Reduction: Reduction reactions can convert this compound to phenyl carbamate.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Phenyl isocyanate
Reduction: Phenyl carbamate
Substitution: Various substituted carbamates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phenyl N-hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including fungicidal and acaricidal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
Phenyl N-hydroxycarbamate can be compared with other similar compounds such as:
Phenyl N-methoxycarbamate: Unlike this compound, this compound undergoes slower hydrolysis.
N-hydroxy-N-phenylcarbamate: This compound degrades to phenol, carbonate, aniline, and azoxybenzene under similar conditions.
Uniqueness: this compound is unique due to its faster hydrolysis rate compared to its methoxy counterpart and its ability to undergo a variety of chemical reactions, making it a versatile compound in scientific research .
Eigenschaften
IUPAC Name |
phenyl N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(8-10)11-6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADMRVSHKZTLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191473 | |
| Record name | Carbamic acid, hydroxy-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38064-07-2 | |
| Record name | Carbamic acid, hydroxy-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038064072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, hydroxy-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Do N-substituted phenyl N-hydroxycarbamates exhibit different degradation pathways compared to their unsubstituted counterparts?
A1: Yes, introducing substituents on the nitrogen atom of phenyl N-hydroxycarbamates significantly influences their degradation pathways. For instance, N-methyl derivatives at pH 7-9 predominantly decompose via a concerted mechanism, yielding the corresponding phenol/phenolate, carbonate, and methylamine. [] This differs from the E1cB mechanism observed for unsubstituted phenyl N-hydroxycarbamates in the same pH range. Interestingly, 4-nitrophenyl N-hydroxy-N-methylcarbamate deviates from this pattern, favoring a Smiles rearrangement that leads to the formation of sodium N-methyl-(4-nitrophenoxy)carbamate. [] At higher pH values (above 9), the degradation of N-hydroxy-N-methylcarbamates becomes more complex, involving a two-step reaction sequence. [] N-Hydroxy-N-phenylcarbamates, on the other hand, degrade to phenol, carbonate, aniline, and azoxybenzene under similar conditions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
